![molecular formula C12H17BrO2 B1373602 1-Bromo-2-(2-butoxyethoxy)benzene CAS No. 1249279-08-0](/img/structure/B1373602.png)
1-Bromo-2-(2-butoxyethoxy)benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-(2-butoxyethoxy)benzene consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 340.6±27.0 °C at 760 mmHg, and a molar refractivity of 74.8±0.3 cm³ .
Physical And Chemical Properties Analysis
1-Bromo-2-(2-butoxyethoxy)benzene has a molar volume of 247.9±3.0 cm³ and a surface tension of 37.3±3.0 dyne/cm . It also has a polar surface area of 18 Ų and a polarizability of 29.7±0.5 10^-24 cm³ .
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for the preparation of various organic molecules. Its bromine atom can be substituted through nucleophilic substitution reactions, enabling the synthesis of complex molecules for further research applications .
Pharmaceuticals
The compound finds applications in pharmaceutical research, where it can be used to develop new drug molecules. Its structure allows for modifications that can lead to the creation of compounds with potential therapeutic effects .
Nanotechnology
In the field of nanotechnology, 1-Bromo-2-(2-butoxyethoxy)benzene can contribute to the creation of novel nanomaterials. Its ability to participate in self-assembly processes makes it a candidate for the development of nanostructures with specific functionalities .
Mechanism of Action
The mechanism of action for reactions involving 1-Bromo-2-(2-butoxyethoxy)benzene is likely similar to other benzene derivatives. For instance, in electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
1-bromo-2-(2-butoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13/h4-7H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWPYAVPCIKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-butoxyethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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